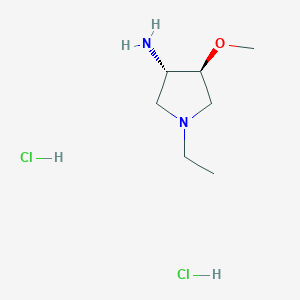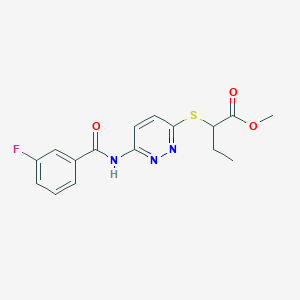
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate” is a chemical compound with the molecular formula C16H16FN3O3S and a molecular weight of 349.38. It is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available in the search results, general methods for synthesizing pyridazinone derivatives involve the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
Pyridazinone, the core structure of “this compound”, is a six-membered ring containing nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position .Scientific Research Applications
Anxiolytic Activity : A study by Barlin, Davies, Glenn, Harrison, & Ireland (1994) investigated compounds with a structure similar to Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate for their anxiolytic activity. They synthesized various derivatives and tested their ability to displace [3H]diazepam from rat brain membranes, finding significant anxiolytic activity in some compounds.
Antitumor Activity : Research by Qin et al. (2020) synthesized novel pyridazinone derivatives with a structure related to this compound. They evaluated the inhibitory activity of these compounds against cancer cells, finding that some derivatives exhibited superior anticancer activity.
Herbicidal Activity : In a study by Zuo et al. (2013), compounds with a chemical structure akin to this compound were synthesized and tested for their herbicidal activity. They discovered that certain compounds showed promising herbicidal properties and could potentially be used in agricultural applications.
Antimicrobial Activity : The work of Sayed, Hamed, Meligi, Boraie, & Shafik (2003) explored compounds structurally similar to this compound for their antimicrobial and antifungal activities. The synthesized compounds demonstrated varying degrees of effectiveness against microbes and fungi.
Antifilarial Agents : A study conducted by Mourad, Wise, & Townsend (1992) synthesized imidazo[1,2-b]pyridazine derivatives, similar in structure to this compound, for antifilarial evaluation. However, they found that these compounds did not possess significant antifilarial activity.
Antiviral Activity : In the research by El-Shanbaky, Abd El-hameed, & Mohamed (2020), derivatives of pyridazinone, structurally similar to this compound, were synthesized and tested for their antiviral activity. They found that certain derivatives exhibited high activity against rotavirus.
Properties
IUPAC Name |
methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-3-12(16(22)23-2)24-14-8-7-13(19-20-14)18-15(21)10-5-4-6-11(17)9-10/h4-9,12H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELBFUXYNNDEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)
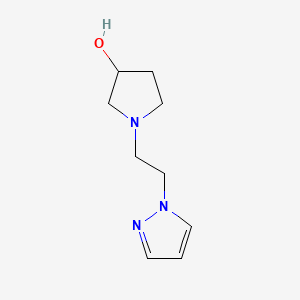
![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)
![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)
![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)
![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)
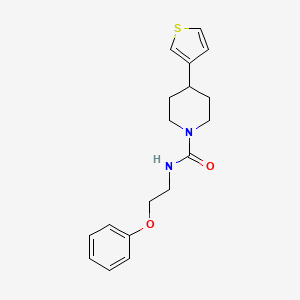

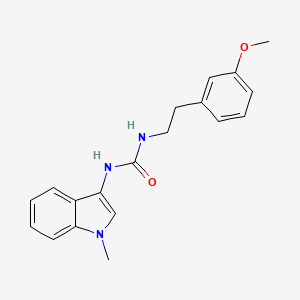
![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
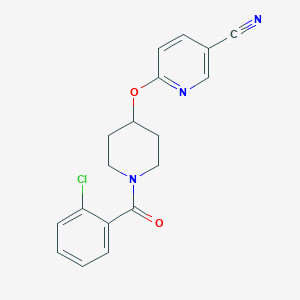
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
